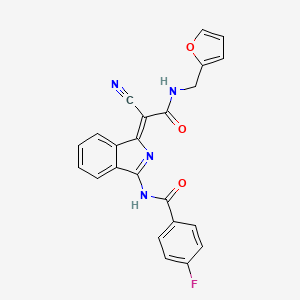![molecular formula C11H13N3O3 B2728600 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione CAS No. 119350-44-6](/img/no-structure.png)
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione” is a complex organic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves complex chemical reactions. For instance, a new tandem method was developed for the synthesis of thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . The method consists of a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1H-pyrrole-1-carboxylate .Molecular Structure Analysis
The molecular structure of “6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione” is complex and detailed analysis would require more specific information. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have synthesized various derivatives of "6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione" exploring their potential in different scientific domains. For instance, the synthesis of 7-Alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-diones and their subsequent reactions to form 4-Alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidin-6-ones have been described. These processes involve the use of palladium (II) chloride and explore the chemical reactivity of the compound under various conditions (Ishikawa et al., 1992).
Antimicrobial Activity
The compound's derivatives have been investigated for their antimicrobial properties. A study synthesized new Schiff Bases of Pyrido[1,2-a]Pyrimidine derivatives with certain amino acids, showing promising antibacterial and antifungal activities. This research highlights the compound's role in developing potential antimicrobial agents (Alwan et al., 2014).
Structural and Computational Exploration
Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and extensively characterized using spectral techniques and computational methods. This work underscores the compound's utility in the synthesis of structurally diverse molecules with potential electronic and photophysical properties (Ashraf et al., 2019).
Antitumor and Catalytic Activities
Research into the antitumor and catalytic properties of pyrimidine derivatives coordination complexes has been conducted, demonstrating the wide-ranging applications of "6-Acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione" derivatives in medicinal chemistry and materials science. These studies have explored the synthesis, structures, and biological activities of these compounds, revealing their potential in therapeutic and industrial applications (Lu et al., 2015).
Novel Synthesis Approaches
Efforts have also been made in developing novel synthesis approaches for pyrido[2,3-d]pyrimidines and related compounds, contributing to the expansion of methodologies in organic synthesis and the discovery of new molecules with potential biological activities (Youssif et al., 1999).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .
Mode of Action
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is mentioned that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This results in high cytotoxicity against certain human cancer cell lines .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 2,4-dioxo-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine to a reaction vessel", "Add acetic anhydride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS-Nummer |
119350-44-6 |
Produktname |
6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione |
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.243 |
IUPAC-Name |
6-acetyl-1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O3/c1-6(15)8-5-7-9(12(8)2)13(3)11(17)14(4)10(7)16/h5H,1-4H3 |
InChI-Schlüssel |
QYBGWXHSXAYPCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(N1C)N(C(=O)N(C2=O)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)
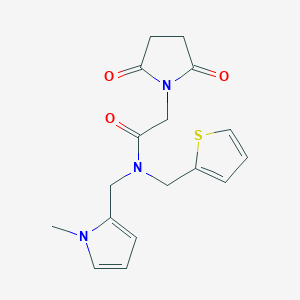
![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2728526.png)

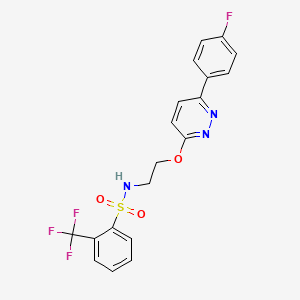
![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)
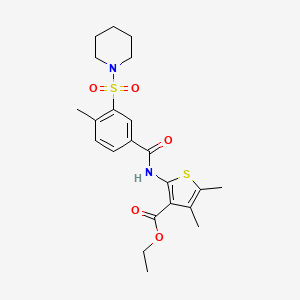
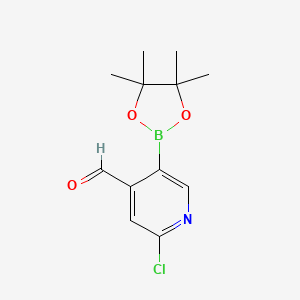
![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)
